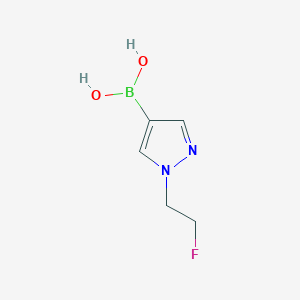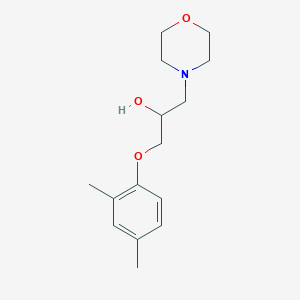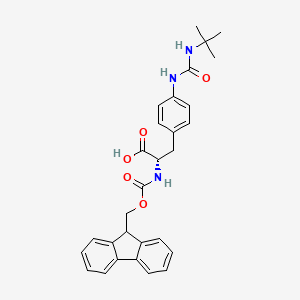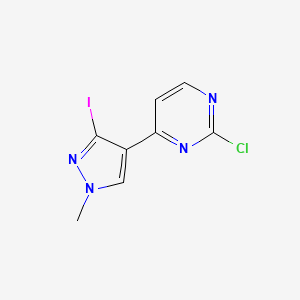
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that contains a pyrazole ring substituted with a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . The fluoroethyl group can be introduced via nucleophilic substitution reactions. The boronic acid group is then introduced using boron reagents under Suzuki–Miyaura coupling conditions .
Industrial Production Methods
Industrial production methods for (1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazoles.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, dihydropyrazoles, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for boron-containing drugs.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-Chloroethyl)-1H-pyrazol-4-yl)boronic acid
- (1-(2-Bromoethyl)-1H-pyrazol-4-yl)boronic acid
- (1-(2-Methylethyl)-1H-pyrazol-4-yl)boronic acid
Uniqueness
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methylethyl analogs
Properties
Molecular Formula |
C5H8BFN2O2 |
|---|---|
Molecular Weight |
157.94 g/mol |
IUPAC Name |
[1-(2-fluoroethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H8BFN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4,10-11H,1-2H2 |
InChI Key |
GTBZTAYQKPHCHO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CCF)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-1-(4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-(piperidin-4-yl)ethanone](/img/structure/B12274099.png)
![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide](/img/structure/B12274114.png)
![6-Methoxy-furo[2,3-B]pyridin-3-one](/img/structure/B12274122.png)
![(S)-[2'-(2-Methoxybenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274128.png)

![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B12274137.png)
![(2Z)-N-acetyl-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12274159.png)


![Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12274169.png)

